1-(3-Chlorophenyl)-4-methylpentane-1,3-dione
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Overview
Description
1-(3-Chlorophenyl)-4-methylpentane-1,3-dione is an organic compound characterized by the presence of a chlorophenyl group attached to a pentane backbone with two ketone functionalities
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .
Mode of Action
It is suggested that it may act as an antioxidant . The compound could potentially interact with its targets, leading to changes in cellular processes. For instance, inhibition of tyrosine kinases can disrupt signal transduction pathways, affecting cell growth and differentiation .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential antioxidant properties . Antioxidants can neutralize reactive oxygen species (ROS), thereby preventing oxidative stress and damage to cellular components. This can have downstream effects on various cellular processes, including signal transduction, gene expression, and cell survival .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Based on its potential antioxidant properties, it may protect cells from oxidative stress and damage, thereby preserving cellular function and integrity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3-Chlorophenyl)-4-methylpentane-1,3-dione are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific molecular structure of this compound .
Cellular Effects
Based on its molecular structure, it can be hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-methylpentane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methylpentan-2-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the aldol condensation, followed by dehydration to form the desired diketone.
Industrial Production: In an industrial setting, the process may be optimized using catalysts and controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diketone into corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Scientific Research Applications
1-(3-Chlorophenyl)-4-methylpentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-methylpentane-1,3-dione can be compared with other similar compounds:
3-Chloromethcathinone:
1-(3-Chlorophenyl)piperazine: Another related compound, used in various pharmaceutical applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methylpentane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(2)11(14)7-12(15)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAWAPMXRNHGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343178-85-7 |
Source
|
Record name | 1-(3-chlorophenyl)-4-methylpentane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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